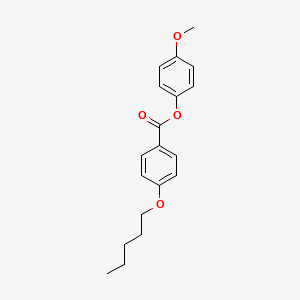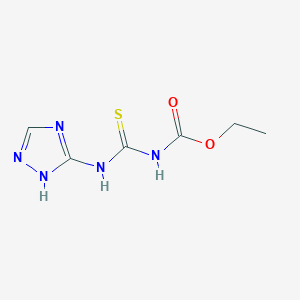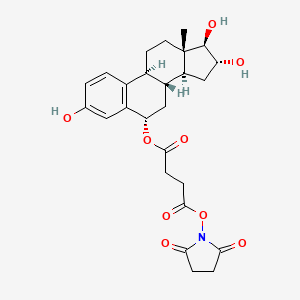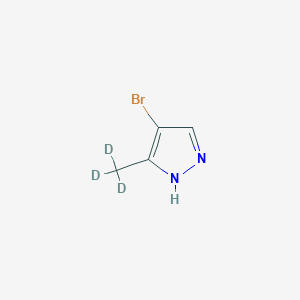
4-Bromo-3-(methyl-d3)-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(methyl-d3)-pyrazole is a deuterated derivative of pyrazole, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 3-position. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, including those involving reaction mechanisms and metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(methyl-d3)-pyrazole typically involves the bromination of 3-(methyl-d3)-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions usually require a controlled temperature to ensure selective bromination at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(methyl-d3)-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 3-(methyl-d3)-pyrazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-3-(methyl-d3)-pyrazole, 4-thio-3-(methyl-d3)-pyrazole, and 4-alkoxy-3-(methyl-d3)-pyrazole.
Oxidation Reactions: Products include 4-bromo-3-(formyl-d3)-pyrazole and 4-bromo-3-(carboxyl-d3)-pyrazole.
Reduction Reactions: The major product is 3-(methyl-d3)-pyrazole.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(methyl-d3)-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its isotopic labeling helps in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its reactivity and isotopic labeling.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(methyl-d3)-pyrazole involves its interaction with molecular targets through its bromine and methyl groups. The bromine atom can participate in halogen bonding, while the methyl group can undergo metabolic transformations. These interactions can affect various biochemical pathways, making the compound useful in mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-methylpyrazole: Similar structure but without deuterium labeling.
3-(Methyl-d3)-pyrazole: Lacks the bromine atom at the 4-position.
4-Bromo-1H-pyrazole: Lacks the methyl group at the 3-position.
Uniqueness
4-Bromo-3-(methyl-d3)-pyrazole is unique due to its deuterium labeling, which provides distinct advantages in tracing studies and reaction mechanism investigations. The presence of both bromine and deuterium atoms allows for diverse chemical reactivity and analytical applications.
Eigenschaften
CAS-Nummer |
1185320-05-1 |
|---|---|
Molekularformel |
C4H5BrN2 |
Molekulargewicht |
164.02 g/mol |
IUPAC-Name |
4-bromo-5-(trideuteriomethyl)-1H-pyrazole |
InChI |
InChI=1S/C4H5BrN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7)/i1D3 |
InChI-Schlüssel |
IXQPRETWBGVNPJ-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C(C=NN1)Br |
Kanonische SMILES |
CC1=C(C=NN1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14013216.png)
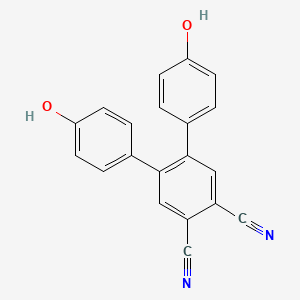
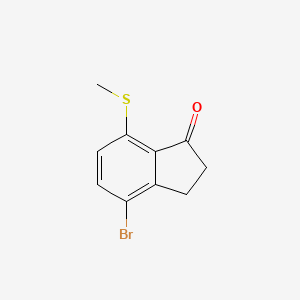
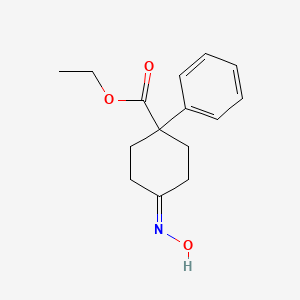
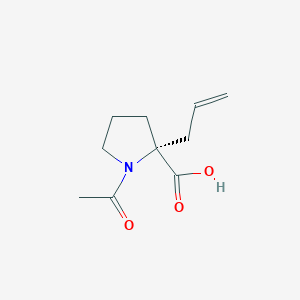
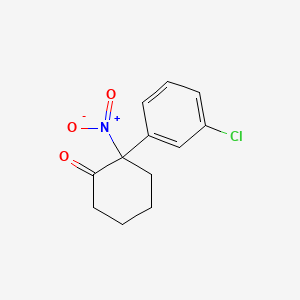
![1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14013274.png)

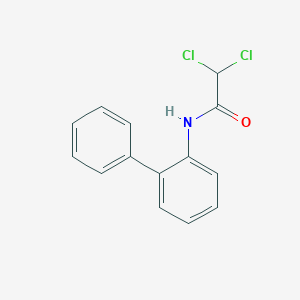

![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
